

Why LY3000328 is Administered with Food

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Compound Focus: LY 3000328

CAS No.: 1373215-15-6

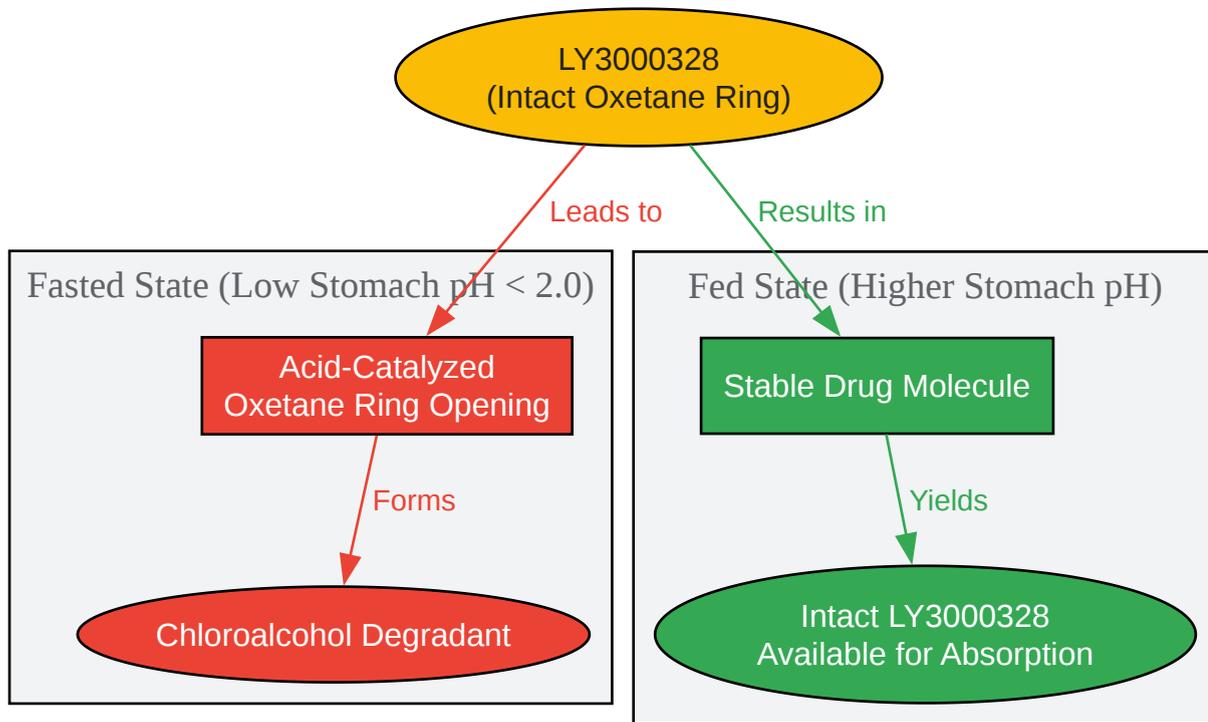
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The core reason for fed administration is to protect the drug from chemical degradation.

- **Active Ingredient:** LY3000328 contains a strained, four-membered oxetane ring in its molecular structure [1] [2].
- **Degradation Pathway:** When exposed to the low pH (<2.0) of the stomach in a fasted state, this oxetane ring can open, leading to the formation of a chloroalcohol degradant [3].
- **Protective Mechanism:** Administering the drug with food raises the stomach pH. This higher, less acidic environment prevents the oxetane ring from opening, thereby avoiding the formation of the degradant and ensuring the drug remains stable and effective [3].

The diagram below illustrates this critical degradation pathway and the protective role of food.



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Key Experimental Details from Clinical Studies

The table below summarizes the design of the Phase I clinical trial that established the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of LY3000328 using a fed protocol [3].

Study Aspect	Details
Study Design	Phase I, single-center, randomized, placebo-controlled, single-dose escalation study [3].
Subjects	21 healthy male volunteers [3].
Dosing	Single escalating oral doses (1, 3, 10, 30, 100, 300 mg) administered with food [3].
Primary Objectives	Assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) [3].

Study Aspect	Details
Key PK Finding	Linear pharmacokinetics were observed up to the 300 mg dose [3].

Troubleshooting Guide & FAQs

Q1: What is the risk of administering LY3000328 to a fasted subject? A: The primary risk is **reduced drug exposure and potential loss of efficacy**. The degradation of the active ingredient means a lower amount of intact LY3000328 is available for absorption, which would diminish its ability to inhibit cathepsin S.

Q2: How should we handle a dosing error if a subject has taken LY3000328 on an empty stomach? A: If this occurs, it should be documented as a protocol deviation. Since the drug's exposure is likely compromised, the dosing occasion may need to be excluded from the Pharmacokinetic (PK) analysis. Consult the study's pharmacokineticist and medical monitor for guidance on whether the dose should be re-administered with food.

Q3: Are there any specific types of food required for administration? A: The search results do not specify the exact composition of the meal used in the clinical trial. Standard clinical practice for "fed" bioavailability studies often uses a high-fat, high-calorie meal to ensure a robust and consistent effect on stomach pH and gastric emptying. For specific study protocols, refer to the Investigator's Brochure or the clinical trial protocol.

Q4: What are the key analytical methods for verifying drug stability and detecting degradants? A: The Phase I study used validated **liquid chromatography tandem mass spectrometry (LC/MS/MS)** methods to quantify LY3000328 concentrations in human plasma [3]. This technique is crucial for distinguishing the intact drug from its degradants.

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References

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2. Discovery of Cathepsin S Inhibitor LY3000328 for the ... [pmc.ncbi.nlm.nih.gov]
3. Pharmacokinetics and pharmacodynamics of the cathepsin ... [pmc.ncbi.nlm.nih.gov]

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